molecular formula C8H7BrN2O B2371375 6-Bromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 1427424-35-8

6-Bromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No. B2371375
CAS RN: 1427424-35-8
M. Wt: 227.061
InChI Key: ZSIKDYISURSYPX-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

1. Complex Formation in Coordination Chemistry

6-Bromo-8-methoxyimidazo[1,2-a]pyridine has been studied in the context of coordination chemistry. Research by Decock, Dubois, Blondeau, Sliwa, and Kozłowski (1989) focused on the binding of this compound with Cu(II) ions. Their potentiometric and spectroscopic studies revealed the formation of a major complex species, CuL2, where the ligands chelated to the copper ion via (NH, O-) donor sets (Decock et al., 1989).

2. Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of derivatives of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine have been extensively studied. Guan Jin (2010) synthesized 2-mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-Dichloropyridine, with the structures of intermediates and target product identified by IR and 1H-NMR (Jin, 2010). Liu Tian-yu (2010) also synthesized a similar compound, focusing on its molecular characteristics (Tian-yu, 2010).

3. Potential in Antiviral Research

Dong Chen et al. (2011) explored the anti-hepatitis B virus (HBV) activity of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives. Their study demonstrated that some of these compounds effectively inhibited the replication of HBV DNA (Chen et al., 2011).

4. Applications in Material Science

Research in material science has also incorporated this compound. A study by A. Saady et al. (2020) focused on the adsorption and inhibitory effect of a 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine derivative on mild steel corrosion in hydrochloric acid medium, indicating its potential as a corrosion inhibitor (Saady et al., 2020).

5. Chemical Synthesis Techniques

The synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine derivatives has been enhanced through various techniques. Jamal Koubachi et al. (2008) presented a microwave direct palladium-catalyzed C-H alkenylation method for the synthesis of these compounds (Koubachi et al., 2008).

6. Pharmaceutical Applications

There is ongoing research into the pharmaceutical applications of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine derivatives. For example, the synthesis of novel dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents were reported by M. Ismail et al. (2004), highlighting the potential of these compounds in medicinal chemistry (Ismail et al., 2004).

properties

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKDYISURSYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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